Cas no 1888562-76-2 (5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid)

5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(4-chloro-3-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid, 5-(4-chloro-3-fluorophenyl)-
- 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid
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- インチ: 1S/C10H6ClFN2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
- InChIKey: XGJQVEFUIWSAPD-UHFFFAOYSA-N
- ほほえんだ: N1C(C2=CC=C(Cl)C(F)=C2)=CC(C(O)=O)=N1
じっけんとくせい
- 密度みつど: 1.552±0.06 g/cm3(Predicted)
- ふってん: 517.7±50.0 °C(Predicted)
- 酸性度係数(pKa): 3.76±0.10(Predicted)
5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-768014-0.25g |
5-(4-chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1888562-76-2 | 0.25g |
$985.0 | 2023-05-29 | ||
Enamine | EN300-768014-0.1g |
5-(4-chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1888562-76-2 | 0.1g |
$943.0 | 2023-05-29 | ||
Enamine | EN300-28466962-0.05g |
5-(4-chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1888562-76-2 | 95.0% | 0.05g |
$528.0 | 2025-02-22 | |
Enamine | EN300-768014-0.5g |
5-(4-chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1888562-76-2 | 0.5g |
$1027.0 | 2023-05-29 | ||
Enamine | EN300-768014-1.0g |
5-(4-chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1888562-76-2 | 1g |
$1070.0 | 2023-05-29 | ||
Enamine | EN300-768014-2.5g |
5-(4-chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1888562-76-2 | 2.5g |
$2100.0 | 2023-05-29 | ||
Enamine | EN300-28466962-0.25g |
5-(4-chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1888562-76-2 | 95.0% | 0.25g |
$579.0 | 2025-02-22 | |
Enamine | EN300-28466962-1.0g |
5-(4-chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1888562-76-2 | 95.0% | 1.0g |
$628.0 | 2025-02-22 | |
Enamine | EN300-768014-5.0g |
5-(4-chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1888562-76-2 | 5g |
$3105.0 | 2023-05-29 | ||
Enamine | EN300-768014-0.05g |
5-(4-chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
1888562-76-2 | 0.05g |
$900.0 | 2023-05-29 |
5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acidに関する追加情報
5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid: A Comprehensive Overview
The compound 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid, with the CAS number 1888562-76-2, is a significant molecule in the field of organic chemistry, particularly in drug discovery and agrochemical research. This compound belongs to the class of pyrazole derivatives, which have gained considerable attention due to their diverse biological activities and structural versatility. The molecule's structure consists of a pyrazole ring substituted with a carboxylic acid group at position 3 and a 4-chloro-3-fluorophenyl group at position 5. This unique combination of functional groups and substituents contributes to its potential applications in various therapeutic areas.
Recent studies have highlighted the importance of pyrazole derivatives in the development of novel drugs targeting diseases such as cancer, inflammation, and infectious disorders. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that pyrazole-based compounds can exhibit potent anti-proliferative activity against various cancer cell lines. In this context, 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid has shown promising results in preclinical models, suggesting its potential as a lead compound for anticancer drug development.
In addition to its therapeutic applications, this compound has also been explored for its agrochemical properties. Pyrazole derivatives are known for their fungicidal and insecticidal activities, making them valuable candidates for crop protection products. A study conducted by researchers at the University of Agricultural Sciences revealed that 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid exhibits strong activity against plant pathogens such as Botrytis cinerea, a common cause of gray mold disease in crops. This finding underscores its potential as a novel fungicide with reduced environmental impact compared to traditional chemical agents.
The synthesis of 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by substitution reactions to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and sustainable synthesis routes, reducing production costs and minimizing waste generation. These developments are particularly important for scaling up production to meet the growing demand for this compound in both pharmaceutical and agrochemical industries.
Beyond its direct applications, this compound serves as a valuable tool for understanding the relationship between chemical structure and biological activity. By modifying the substituents on the pyrazole ring, researchers can investigate how these changes influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For example, studies on the metabolic stability of 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid have provided insights into designing more stable drug candidates with improved bioavailability.
In conclusion, 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid, with CAS number 1888562-76-2, represents a versatile molecule with significant potential in drug discovery and agrochemical research. Its unique structure, combined with recent advances in synthesis and biological evaluation, positions it as a promising candidate for addressing unmet medical and agricultural needs. As research continues to uncover new applications and optimize its properties, this compound is likely to play an increasingly important role in advancing both human health and sustainable agriculture.
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